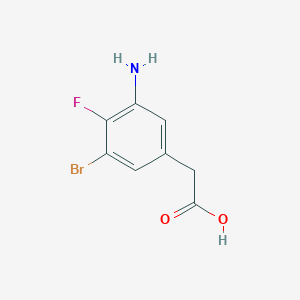![molecular formula C23H23N3O5 B14776224 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is a compound that has garnered interest in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves several steps. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis proceeds through substitution, click reaction, and addition reaction steps . The structures of the intermediates and final product are confirmed using techniques such as 1H NMR, 13C NMR, and MS .
Análisis De Reacciones Químicas
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom. Common reagents include alkenes and alkynes.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules.
Aplicaciones Científicas De Investigación
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a modulator of cereblon protein activity, which is associated with various clinical conditions such as cancer.
Targeted Protein Degradation: The compound is used in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins in cells.
Biological Research: It is used to study the degradation of GSPT1 protein, which is involved in cellular proliferation.
Mecanismo De Acción
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves its role as a modulator of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. The compound selectively modulates the degradation of GSPT1 protein, leading to the inhibition of uncontrolled cellular proliferation .
Comparación Con Compuestos Similares
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is similar to other cereblon modulators such as thalidomide and pomalidomide. it is unique in its ability to selectively degrade GSPT1 protein . Other similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: An improved version of thalidomide with enhanced efficacy and reduced side effects.
Propiedades
Fórmula molecular |
C23H23N3O5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C23H23N3O5/c1-14-5-2-3-8-19(14)31-12-11-21(28)24-17-7-4-6-15-16(17)13-26(23(15)30)18-9-10-20(27)25-22(18)29/h2-8,18H,9-13H2,1H3,(H,24,28)(H,25,27,29) |
Clave InChI |
NAJVWHGEZROEAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)






![5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B14776244.png)
